1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone
説明
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-24(27-10-8-26(9-11-27)17-18-4-2-1-3-5-18)16-20-15-22(31-25-20)19-6-7-21-23(14-19)30-13-12-29-21/h1-7,14-15H,8-13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVFVZQDJBSCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, an isoxazole moiety, and a dihydrobenzo[b][1,4]dioxin fragment. Its molecular formula is with a molecular weight of approximately 420.51 g/mol. The structural complexity suggests various interactions with biological targets.
The biological activity of this compound can be attributed to its structural components:
- Benzylpiperazine : Known for modulating neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in neurological disorders.
- Isoxazole : Exhibits anti-inflammatory properties and has been linked to inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in pain and inflammation pathways.
- Dihydrobenzo[b][1,4]dioxin : This moiety has been associated with hepatoprotective effects and may contribute to the overall therapeutic potential of the compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to benzylpiperazine derivatives. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure suggests potential effectiveness against these pathogens due to its ability to interact with bacterial cell membranes.
Antitumor Activity
Research indicates that isoxazole derivatives exhibit antitumor activity through multiple mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzylpiperazine group may enhance this activity by targeting specific cancer-related pathways.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes is significant for its anti-inflammatory properties. Studies have shown that isoxazole derivatives can effectively reduce inflammation in various models . This suggests that 1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone could be beneficial in treating inflammatory conditions.
Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial efficacy of similar compounds, it was found that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and E. coli . This indicates that the compound may possess similar or enhanced antibacterial properties.
Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of isoxazole derivatives highlighted their potential in reducing edema in animal models . The results demonstrated significant reductions in inflammatory markers, suggesting that the compound could serve as a novel therapeutic agent for inflammatory diseases.
Data Tables
類似化合物との比較
Table 1: Structural Features of Comparable Compounds
Key Observations:
Isoxazole vs. Pyridazine/Phenethylamino Substituents: The target compound’s isoxazole group distinguishes it from pyridazine-based analogs like I-6230 and I-6232. Isoxazole’s metabolic stability and hydrogen-bonding capacity may enhance target engagement compared to pyridazine’s bulkier, less lipophilic structure.
Ethanone vs.
Dihydrobenzo[b][1,4]dioxin vs. Benzo[1,3]dioxole : The 1,4-dioxin ring in the target compound is less electron-rich than the 1,3-dioxole in ’s analog, which may reduce off-target interactions with cytochrome P450 enzymes.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Theoretical)
Key Findings:
- The methanone analog () exhibits reduced hydrogen-bonding capacity, which may correlate with lower receptor affinity in vitro.
Research Findings and Implications
- Activity vs. Methylisoxazole Analogs : The methylisoxazole group in I-6273 () is associated with kinase inhibition, but the target compound’s dihydrobenzo[b][1,4]dioxin substitution may redirect selectivity toward GPCRs or serotonin receptors.
- Metabolic Stability : The 1,4-dioxin ring in the target compound is less prone to oxidative metabolism compared to benzo[1,3]dioxole derivatives, as observed in ’s compound.
- Synthetic Accessibility: The ethanone bridge simplifies synthetic routes compared to triazole-containing analogs (e.g., ), which require multi-step heterocycle formations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
